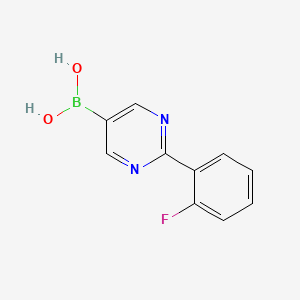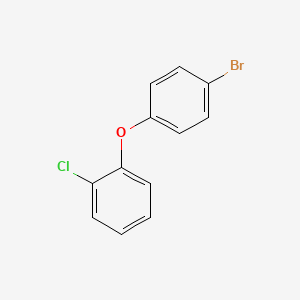![molecular formula C10H17N2O3P B14081176 [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid CAS No. 101508-72-9](/img/structure/B14081176.png)
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid is a chemical compound with a unique structure that combines a butylamino group, a pyridin-3-yl group, and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid include other phosphonic acid derivatives and compounds with similar functional groups, such as:
- [(Amino)(pyridin-3-yl)methyl]phosphonic acid
- [(Butylamino)(pyridin-2-yl)methyl]phosphonic acid
- [(Butylamino)(pyridin-4-yl)methyl]phosphonic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
101508-72-9 |
|---|---|
Molecular Formula |
C10H17N2O3P |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
[butylamino(pyridin-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H17N2O3P/c1-2-3-7-12-10(16(13,14)15)9-5-4-6-11-8-9/h4-6,8,10,12H,2-3,7H2,1H3,(H2,13,14,15) |
InChI Key |
LIMPKJRYRUEVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C1=CN=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


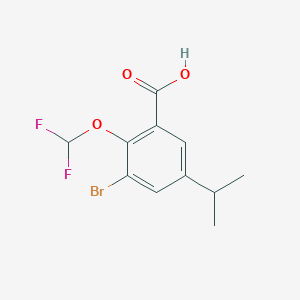
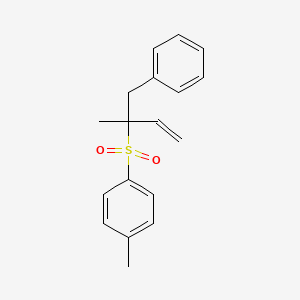
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
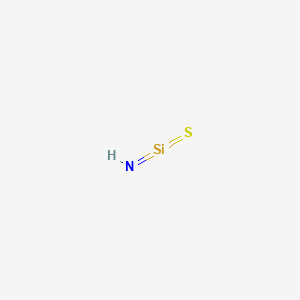
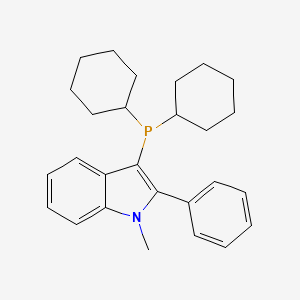
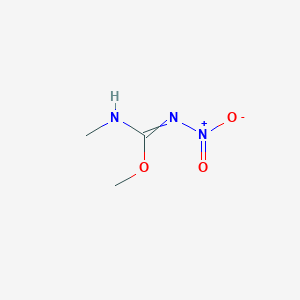
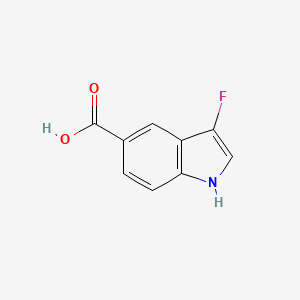
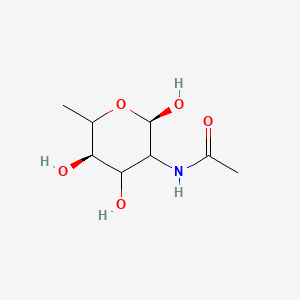
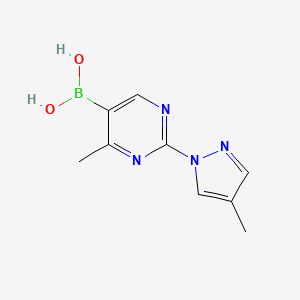
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
